Product packaging for 2-Fluoro-4,4'-bipyridine(Cat. No.:)

2-Fluoro-4,4'-bipyridine

Cat. No.: B14022558
M. Wt: 174.17 g/mol
InChI Key: MKFPRHAKYBHQEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4,4'-bipyridine is a fluorinated derivative of 4,4'-bipyridine, a heterocyclic compound widely utilized as a versatile building block in scientific research and material design . The strategic introduction of a fluorine atom onto the bipyridine scaffold can fine-tune the electronic characteristics and steric profile of the molecule, making it a valuable ligand and organic precursor in the development of advanced functional materials . Researchers may employ this compound in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, where fluorinated linkers are known to impart enhanced stability and unique sorption properties . The strong electron-withdrawing nature of the 4,4'-bipyridine core, a feature that is modulated by fluorination, is central to its role in electrochromic and redox-active systems . The dihedral angle between the two pyridine rings in such structures is a critical parameter influencing electronic communication and the resultant material's optical and electrochemical behavior . As a reagent, this compound is intended for use in laboratory research only. It is not certified for diagnostic or therapeutic applications, nor for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7FN2 B14022558 2-Fluoro-4,4'-bipyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7FN2

Molecular Weight

174.17 g/mol

IUPAC Name

2-fluoro-4-pyridin-4-ylpyridine

InChI

InChI=1S/C10H7FN2/c11-10-7-9(3-6-13-10)8-1-4-12-5-2-8/h1-7H

InChI Key

MKFPRHAKYBHQEB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC(=NC=C2)F

Origin of Product

United States

Coordination Chemistry of 2 Fluoro 4,4 Bipyridine and Its Metal Complexes

Ligand Design and Denticity in Fluorinated Bipyridine Frameworks

The 2-Fluoro-4,4'-bipyridine ligand is a derivative of 4,4'-bipyridine (B149096), a well-known bridging ligand in coordination chemistry. The fundamental design of this ligand is based on the bipyridine framework, which typically acts as a bidentate or bridging ligand, coordinating to metal centers through its two nitrogen atoms. The term denticity refers to the number of donor groups in a single ligand that bind to a central atom in a coordination complex. sioc-journal.cn Like its parent compound, this compound is expected to primarily exhibit bridging behavior, linking two metal centers.

Complexation with Transition Metal Ions

Fluorinated bipyridine ligands readily form stable complexes with a wide range of transition metals. nih.goviieta.org The complexation of this compound with transition metal ions is driven by the favorable interaction between the metal's d-orbitals and the ligand's nitrogen lone pairs and π-system. The coordination can lead to the formation of discrete mononuclear or binuclear complexes, as well as one-, two-, or three-dimensional coordination polymers, depending on the metal-to-ligand ratio, the counter-ion, and the reaction conditions. iieta.org

The substitution of a hydrogen atom with a fluorine atom can have a discernible impact on the coordination geometry of the resulting metal complex. The high electronegativity of fluorine can lead to distortions in the geometry around the metal center. For instance, in silver(I) complexes with 4,4'-difluoro-2,2'-bipyridine (B2673227), the fluorine substituents were found to induce distorted trigonal-planar geometries. nih.gov Similar effects can be anticipated for complexes of this compound.

The ligand field theory describes the interaction between transition metal orbitals and ligand orbitals. The energy splitting of the d-orbitals, known as the ligand field splitting (Δ), is influenced by the nature of the ligand. Electron-withdrawing substituents, such as fluorine, generally lead to an increase in the ligand field strength. Research on iron(II) spin-crossover complexes with 4,4'-difluoro-2,2'-bipyridine has shown that fluorination at the 4,4' positions significantly alters the ligand field strength. nih.gov This increase in ligand field splitting energy can favor low-spin electronic configurations in the metal center.

Table 1: Comparison of Ligand Field Effects for Unsubstituted and Fluorinated Bipyridine Ligands in Selected Complexes

ComplexLigandMetal IonEffect of Fluorination on Ligand Field Splitting (Δo)Reference
[Fe(4,4'-F₂bipy)ₓ]²⁺4,4'-Difluoro-2,2'-bipyridineFe(II)Increased by 15-20% relative to 2,2'-bipyridine (B1663995) nih.gov
[Co(II)/4,4'-F₂bipy]4,4'-Difluoro-2,2'-bipyridineCo(II)Enhanced electron-withdrawing effects compared to brominated analogs nih.gov

This table presents illustrative data from related fluorinated bipyridine complexes to demonstrate the general effect of fluorination.

The fluorine atom in this compound acts as a σ-donor and a π-acceptor, which modifies the electronic structure of the metal complex. The strong electron-withdrawing nature of fluorine reduces the electron density at the coordinating nitrogen atoms, which in turn affects the metal-ligand bond. nih.gov This can lead to a stabilization of the metal's d-orbitals and influence the energies of the metal-to-ligand charge transfer (MLCT) bands. In iridium(III) complexes with fluorinated bipyridine ligands, a blue-shift in the phosphorescence emission was observed, which is indicative of a destabilization of the MLCT excited state due to the electronic effects of fluorine. nih.gov

The bipyridine ligand itself is known to be "non-innocent," meaning it can exist in different redox states (neutral, radical anion, or dianion). nih.gov The presence of a fluorine atom can further influence this redox activity, modulating the energy levels of the ligand's π* orbitals, which are involved in the reduction processes.

The introduction of electron-withdrawing fluorine atoms onto the bipyridine backbone has a significant impact on the redox properties of the corresponding metal complexes. Cyclic voltammetry studies on cobalt(II) complexes with 4,4'-difluoro-2,2'-bipyridine have shown a positive shift of about 150 mV in the metal-centered oxidation potential compared to complexes with brominated bipyridines, indicating that the fluorinated ligand makes the metal center more difficult to oxidize. nih.gov This is a direct consequence of the fluorine's inductive effect, which lowers the energy of the metal's d-orbitals.

The redox behavior of these complexes often involves both metal-centered and ligand-centered processes. google.com The reduction of the bipyridine ligand is a common feature in the electrochemistry of these systems. The potential at which the ligand is reduced can also be shifted to more positive values by the presence of electron-withdrawing fluorine atoms. This tunability of redox potentials is a key feature for the application of these complexes in areas such as catalysis and molecular electronics. acs.orgccspublishing.org.cn

Table 2: Redox Potentials of Selected Metal Complexes with Bipyridine Ligands

ComplexLigandRedox CouplePotential (V vs. reference)Reference
[Co(II)/4,4'-F₂bipy]4,4'-Difluoro-2,2'-bipyridineCo(II)/Co(III)+0.150 (relative to 5,5'-Br₂bipy complex) nih.gov
[Ir(DTBP)(ppfn)₂]PF₆4,4'-di-tert-butyl-2,2'-bipyridine (B1334720)Ir(III)/Ir(IV)1.02 lanthanoid.org
[Ir(FOMP)(ppfn)₂]PF₆4-fluoro-4'-methoxy-2,2'-bipyridineIr(III)/Ir(IV)1.10 lanthanoid.org

This table provides examples from related systems to illustrate the influence of substituents on redox potentials. DTBP is 4,4'-di-tert-butyl-2,2'-bipyridine and ppfn is 4-fluoro-4′-pyrazolyl-(1,1′-biphenyl)-2-carbonitrile.

Coordination with Lanthanide and Other Main Group Metal Centers

While the coordination chemistry of bipyridines with transition metals is extensive, their complexation with lanthanides and main group metals is also an active area of research. Lanthanide complexes with fluorinated ligands are of interest for their potential applications in luminescence and as NMR probes. ub.edunih.gov For instance, binuclear lanthanide complexes have been formed with 2-fluorobenzoate (B1215865) and 1,10-phenanthroline, a ligand system similar to fluorinated bipyridines. researchgate.net The coordination of this compound to lanthanide ions would likely result in complexes where the ligand bridges the metal centers, potentially leading to luminescent materials.

Coordination to main group metals has also been reported for fluorinated bipyridines. For example, cationic complexes of phosphorus(V) and silicon(IV) with 4-fluoro-2,2'-bipyridine (B13131400) have been prepared. tandfonline.com Low-valent main group metal complexes, such as those of gallium(I) and indium(I), have been shown to react with 2,2'-bipyridine to form either disproportionation products or metal-atom clusters, demonstrating the rich and sometimes unexpected reactivity of these systems.

Stability and Reactivity of this compound Metal Complexes

The fluorine substituent can also influence the reactivity of the complex. For example, the fluorine atoms in perfluoro-4,4'-bipyridine are susceptible to nucleophilic substitution, which allows for further functionalization of the coordinated ligand. The reactivity of the metal center itself is also modulated by the electronic properties of the fluorinated ligand. The increased redox potential of the metal center can alter its catalytic activity in oxidation or reduction reactions. Furthermore, the presence of fluorine can impact the supramolecular chemistry of these complexes, influencing packing in the solid state through interactions such as C-H···F hydrogen bonds.

Advanced Applications of 2 Fluoro 4,4 Bipyridine Derivatives

Catalysis and Organometallic Chemistry

In the realm of catalysis, the electronic modifications afforded by fluorine substitution on the bipyridine ligand are pivotal. These changes can enhance metal-ligand interactions, modify the redox potentials of metal centers, and ultimately steer the course of chemical reactions toward desired outcomes.

Photocatalytic Systems for Energy Conversion (e.g., CO2 Reduction, Hydrogen Evolution)

Bipyridine derivatives are fundamental components in the design of molecular photocatalysts for energy conversion applications, such as the reduction of carbon dioxide (CO₂) and the evolution of hydrogen (H₂) from water. mdpi.comresearchgate.net While research often focuses on a range of substituted bipyridines, the principles of electronic tuning are directly applicable to fluorinated variants. The introduction of substituents can heavily influence the performance of photocatalytic systems. rsc.org

For CO₂ reduction, rhenium (Re) and manganese (Mn) complexes featuring bipyridine ligands are among the most studied catalysts. shu.ac.ukweizmann.ac.ilrsc.org The efficiency of these systems depends on a series of electron transfer steps, which can be modulated by the electronic properties of the ligands. For instance, in supramolecular photocatalysts, the electronic driving force for electron transfer is a key determinant of catalytic activity. rsc.org Research on N-annulated perylene (B46583) diimide-rhenium bipyridine dyads has shown that electron-donating groups can enhance photocatalytic CO₂ reduction, while strong electron-withdrawing groups can deactivate the catalyst. rsc.org The nuanced electronic effect of a fluoro-substituent could therefore be used to fine-tune the catalyst's potential and activity.

In the context of photocatalytic hydrogen evolution, bipyridine-based structures are also crucial. They are used in multi-component systems, often incorporating a photosensitizer like a ruthenium (Ru) complex and a catalytic center. mdpi.com Furthermore, bipyridine derivatives have been integrated as building blocks into Covalent Organic Frameworks (COFs) designed specifically for photocatalytic hydrogen evolution, highlighting their versatility and structural importance. nih.govtcichemicals.com The stability and defined coordination geometry of these ligands are essential for constructing robust and reusable photocatalytic materials.

Application in Organic Transformation Reactions (e.g., C-H Borylation, Cross-Coupling)

Derivatives of 2-Fluoro-4,4'-bipyridine serve as critical ligands in transition metal-catalyzed organic transformations, where they can significantly influence reaction selectivity and efficiency.

One prominent application is in iridium-catalyzed C-H borylation reactions, a powerful method for converting C-H bonds to versatile C-B bonds. researchgate.net The choice of bipyridine ligand is crucial for controlling the regioselectivity of the reaction. Research has demonstrated that using an electron-poor ligand, such as 4,4′-bis(trifluoromethyl)-2,2′-bipyridine, enhances the selectivity for borylation at the C-H bond ortho to a fluorine atom on the substrate. acs.org This is in contrast to electron-rich ligands like 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy), which show lower selectivity under similar conditions. acs.org This highlights how fluorinated bipyridine ligands can be used to direct the reaction to a specific site, a valuable tool in complex molecule synthesis.

The table below summarizes the effect of ligand electronics on the regioselectivity of iridium-catalyzed C-H borylation of 1,2-difluorobenzene.

LigandElectronic NatureCatalyst SystemOrtho:Meta SelectivityReference
4,4′-bis(trifluoromethyl)-2,2′-bipyridineElectron-Poor[Ir(COD)OMe]₂/Ligand91:9 acs.org
4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy)Electron-Rich[Ir(COD)OMe]₂/Ligand79:21 acs.org

In addition to borylation, bipyridine derivatives are widely used as substrates in cross-coupling reactions like Suzuki, Stille, and Negishi couplings to synthesize more complex, functionalized bipyridines. researchgate.netmdpi.comnih.gov These reactions are fundamental to creating the diverse library of bipyridine ligands used in catalysis and materials science. nih.gov

Ligand Design for Enhanced Catalytic Activity and Selectivity

The design of ligands is a cornerstone of modern catalysis, and the unique properties of this compound derivatives make them valuable targets for development. The introduction of fluorine atoms serves as a powerful strategy to modulate the electronic character of the ligand. Fluorine's high electronegativity makes it an electron-withdrawing group, which reduces the electron density at the coordinating nitrogen atoms.

This electronic perturbation has several important consequences:

Modified Redox Potentials : The electron-withdrawing nature of fluorine can stabilize lower oxidation states of the coordinated metal center and make oxidation more difficult, thereby tuning the redox potential of the catalyst.

Enhanced Selectivity : As seen in C-H borylation, the electronic effects of fluorinated ligands can create subtle but decisive energetic differences between competing reaction pathways, leading to enhanced regioselectivity. acs.org

By strategically placing fluorine atoms on the bipyridine scaffold, chemists can fine-tune the electronic environment of a catalytic metal center, providing a rational approach to improving activity and controlling selectivity in a wide range of chemical transformations. acs.org

Materials Science and Engineering

The rigid, planar structure and robust coordination chemistry of bipyridines make them excellent building blocks for advanced functional materials. The incorporation of fluorine adds another layer of control over the material's properties, influencing its optical, electronic, and structural characteristics. nih.gov

Development of Optoelectronic Materials (e.g., OLEDs, DSSCs)

Fluorinated bipyridine derivatives have found applications in optoelectronic devices due to their ability to modify light-emitting and charge-transfer properties.

In the field of Organic Light-Emitting Diodes (OLEDs), iridium(III) complexes incorporating fluorinated bipyridine ligands are promising candidates for blue-emitting phosphors. The fluorination can lead to a blue shift in the emission wavelength, which is critical for developing full-color displays. Furthermore, the introduction of halogen atoms into molecular structures is known to alter the charge carrier mobility of the materials, a key parameter for efficient device performance. nih.govacs.org

In Dye-Sensitized Solar Cells (DSSCs), bipyridine derivatives are a core component of many of the most successful photosensitizing dyes, such as the N719 dye. ossila.com These ligands, often functionalized with carboxylic acid groups, anchor the dye to the surface of a semiconductor like titanium dioxide (TiO₂). ossila.com Fluorinated bipyridines have been explored as ligands that stabilize the metal ions in the dye structure, enhancing light absorption and energy conversion efficiency. Moreover, bipyridine derivatives can be used as additives in the electrolyte to improve device performance. A study on polymer electrolytes doped with 2,2'-Bipyridine-4,4'-dicarboxylic acid showed a significant enhancement in the power conversion efficiency of the DSSC. jksus.org

The table below shows the performance of a DSSC with a polymer electrolyte doped with varying amounts of 2,2'-Bipyridine-4,4'-dicarboxylic acid.

Dopant (wt%)Jsc (mA/cm²)Voc (V)Fill Factor (%)Efficiency (η, %)Reference
0%4.160.6759.131.64 jksus.org
10%4.800.6865.592.14 jksus.org
20%5.970.6268.452.53 jksus.org
30%9.040.6661.813.68 jksus.org

Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline porous materials constructed from molecular building blocks. Bipyridine derivatives, including this compound, are highly sought-after linkers for these materials due to their ability to form strong, well-defined coordination bonds with metal ions (in MOFs) or covalent bonds with other organic linkers (in COFs). nih.govossila.com

Similarly, in COFs, bipyridine units are incorporated into the framework to create materials with accessible metal coordination sites. tcichemicals.com These sites can be used to anchor catalytic metal species, leading to heterogeneous catalysts with high activity and recyclability. nih.gov The inherent porosity of COFs facilitates the diffusion of substrates and products, while the crystalline nature of the framework allows for precise structural characterization and rational design. nih.govtcichemicals.com

Design of Molecular Switches and Machines

The strategic placement of fluorine in this compound derivatives has been instrumental in the design of molecular switches and machines. These are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, heat, or chemical signals. The high electronegativity and the specific location of the fluorine atom can significantly influence the ligand field strength and the redox properties of metal complexes, which are key parameters in the functioning of molecular switches.

One prominent area of application is in the development of spin-crossover (SCO) complexes. The fluorination of bipyridine ligands can alter the ligand field splitting energy (Δₒ) in transition metal complexes. For instance, studies on iron(II) complexes with fluorinated bipyridine ligands have shown that fluorination can stabilize the low-spin state, a property that is crucial for the design of molecular switches that can be triggered by temperature or light. While specific research on this compound in this context is emerging, the principles derived from related fluorinated bipyridines, such as 4,4'-difluoro-2,2'-bipyridine (B2673227), are highly relevant. In these systems, the fluorine substituents increase the ligand field splitting energy, which can suppress the spin-crossover behavior, a property that is exploited in the design of molecular switches and sensors that respond to external stimuli.

Furthermore, the derivatives of 4,4'-bipyridine (B149096) have been widely employed in the construction of molecular machines, including molecular motors and switches. nih.gov The unique electronic characteristics of the this compound moiety can be exploited to fine-tune the properties of these machines, enabling more precise control over their motion and function at the molecular level. researchgate.net

Sensing Platforms and Probes

The distinct electronic and photophysical properties of this compound derivatives make them excellent candidates for the development of highly selective and sensitive sensing platforms and probes. The fluorine atom can modulate the emission properties of fluorophores and influence the binding affinity and selectivity towards specific analytes.

Derivatives of 3-hydroxy-2,2'-bipyridine have been shown to be effective and selective fluorescent probes for Zn²⁺ cations. chimicatechnoacta.ru Upon interaction with Zn²⁺, these compounds exhibit a significant increase in fluorescence intensity. chimicatechnoacta.ru While this example does not directly involve this compound, it highlights the potential of fluorinated bipyridines in sensor design. The introduction of a fluorine atom at the 2-position of the 4,4'-bipyridine core can be expected to similarly influence the sensing capabilities for various metal ions and other species. For instance, a pyrene-appended bipyridine hydrazone ligand has been developed as a "turn-on" fluorescent sensor for Cu²⁺. rsc.org

The development of fluorescent chemosensors is a rapidly growing field, with a focus on achieving high selectivity and sensitivity. acs.org The unique properties of fluorinated bipyridine derivatives, including their potential for strong luminescence, make them attractive for creating selective molecular sensors. acs.org Research in this area continues to explore how the strategic placement of fluorine atoms can lead to the development of novel probes for a wide range of applications, including bioimaging. rsc.org

Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry relies on non-covalent interactions to construct complex, well-defined architectures from molecular building blocks. This compound is a particularly interesting component in this context due to the directing influence of the fluorine substituent on the self-assembly process.

Directed Self-Assembly of Hierarchical Structures

The self-assembly of molecular components into larger, ordered structures is a cornerstone of materials science. The fluorine atom in this compound can play a crucial role in directing the formation of hierarchical structures through specific non-covalent interactions. This directed assembly allows for the construction of complex architectures with precise control over their size, shape, and function.

Coordination-driven self-assembly is a powerful technique for creating discrete supramolecular structures. mdpi.com The use of fluorinated ligands, such as derivatives of this compound, in combination with metal ions can lead to the formation of well-defined metallacycles and cages. researchgate.netacs.org For instance, the self-assembly of palladium(II)-based molecular basket-like structures has been achieved using imidazolate-containing ligands and bipyridine-based palladium(II) precursors, resulting in high-ordered supramolecular architectures. mdpi.com The presence of fluorine can influence the geometry and stability of these assemblies.

The concept of hierarchical self-assembly, where pre-assembled structures further organize into larger superstructures, is also relevant. mdpi.com The non-covalent interactions involving the fluorine atom can guide this next level of organization, leading to the formation of, for example, one-dimensional supramolecular polymers from binuclear Ag(I) metallacycles. nih.gov Peptides containing 2,2'-bipyridine (B1663995) ligands have been shown to stereoselectively assemble into three-stranded helicates, demonstrating the power of molecular programming in directing complex structures. nih.gov The introduction of a this compound unit into such systems could offer even finer control over the assembly process.

Investigation of Non-Covalent Interactions (e.g., Halogen Bonding, π-π Stacking, Hydrogen Bonding) in Fluorinated Bipyridine Systems

The fluorine atom at the 2-position of 4,4'-bipyridine significantly influences the non-covalent interaction landscape of the molecule, playing a key role in crystal engineering and the formation of supramolecular assemblies.

Halogen Bonding: The fluorine atom itself is generally a poor halogen bond acceptor. However, the electron-withdrawing nature of the fluorine atom can enhance the π-acidity of the pyridine (B92270) rings, making the nitrogen atoms stronger halogen bond acceptors. Systematic studies on 2,2'-bipyridine derivatives have shown that they can act as ditopic halogen bond acceptors, forming strong I···N or Br···N halogen bonds with various halogen bond donors. acs.org The strength and directionality of these interactions are crucial in controlling the packing of molecules in the solid state.

π-π Stacking: Fluorination can significantly modulate the π-π stacking interactions of aromatic rings. The introduction of electron-withdrawing fluorine atoms can lead to favorable interactions with electron-rich aromatic systems. In the context of this compound, the fluorine atom can induce a polarization of the π-system, influencing how the molecules stack in the solid state. The interplay between π-π stacking and other non-covalent interactions, such as hydrogen bonding, can lead to the formation of complex and hierarchical supramolecular architectures. mdpi.com The complexation of non-mesogenic 4,4'-disubstituted 2,2'-bipyridine ligands with Pt(II) salts can induce the formation of liquid crystals through self-assembly into disc-shaped dimers driven by complementary shapes. researchgate.net

A summary of key non-covalent interactions observed in fluorinated bipyridine systems is presented in the table below.

Interaction TypeKey Features in Fluorinated Bipyridine Systems
Halogen Bonding The nitrogen atoms of the bipyridine act as strong halogen bond acceptors, with the bond strength influenced by the electron-withdrawing fluorine substituent.
π-π Stacking Fluorination alters the electrostatic potential of the aromatic rings, promoting interactions with electron-rich systems and influencing the packing geometry.
Hydrogen Bonding The fluorine atom can enhance the hydrogen bond donating capacity of adjacent C-H groups and works in conjunction with other interactions to direct assembly.

Host-Guest Chemistry and Molecular Recognition Phenomena

The unique structural and electronic features of this compound and its derivatives make them valuable components in the design of synthetic hosts capable of selective molecular recognition. The fluorine atom can contribute to the preorganization of the host cavity and modulate the non-covalent interactions that govern guest binding.

The self-assembly of metallacycles from fluorinated bipyridine ligands and metal corners can create well-defined cavities capable of encapsulating guest molecules. researchgate.netacs.org The study of the ability of these compounds to act as hosts for electron-rich aromatic guests has shown that palladium ethylenediamine (B42938) squares can establish this type of intermolecular interaction in aqueous media. acs.org The stoichiometry and association constants of these host-guest complexes can be determined using techniques like NMR spectroscopy. acs.org

Molecular recognition is a fundamental process in chemistry and biology, and the development of artificial receptors that can selectively bind to target molecules is a major research goal. uni-muenchen.de The incorporation of this compound into larger molecular architectures can lead to hosts with high affinity and selectivity for specific guests. For example, multianionic trimeric cyclophane receptors have demonstrated a remarkable ability to bind (bipyridine)₃Ru(II) while rejecting the closely related (phenanthroline)₃Ru(II). acs.org This high degree of selectivity highlights the subtle yet significant role that ligand modification, such as fluorination, can play in molecular recognition.

Furthermore, the interaction of viologens, which are N,N'-disubstituted 4,4'-bipyridine derivatives, with fluorescent compounds can lead to environment-sensitive systems. nih.gov This principle has been applied in the development of glucose-sensing systems where the binding of glucose to a boronic-acid-functionalized viologen disrupts a non-fluorescent complex, leading to a "turn-on" fluorescence signal. nih.gov The introduction of a fluorine atom into such systems could further refine their sensing capabilities.

Theoretical and Computational Investigations of 2 Fluoro 4,4 Bipyridine

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab-initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of fluorinated bipyridines. DFT, particularly with functionals like B3LYP, has been shown to provide excellent agreement with experimental data for the vibrational spectra of bipyridyl compounds. ebi.ac.uk Ab-initio methods, including Møller-Plesset perturbation theory (MP2) and coupled-cluster methods, have been successfully applied to determine the torsional potential energy profiles of related molecules like 4,4'-bipyridine (B149096). nih.gov

These computational techniques are essential for modeling the structure of complex systems. For instance, dispersion-corrected DFT has been used to investigate pillared Hofmann compounds containing substituted bipyridine ligands, demonstrating that such corrections are vital for accurately reproducing experimental structures. nih.gov

The electronic structure of bipyridine derivatives is heavily influenced by substituent groups. The introduction of a fluorine atom, as in 2-Fluoro-4,4'-bipyridine, is expected to significantly alter the molecule's electronic properties due to fluorine's high electronegativity.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. semanticscholar.org A smaller gap suggests higher reactivity. semanticscholar.org For bipyridine derivatives, the HOMO-LUMO gap can be tuned by substituents. For example, trifluoromethyl groups on a bipyridine scaffold have been shown to stabilize the HOMO, thereby enhancing the efficiency of dye-sensitized solar cells (DSSCs). ossila.com While specific calculations for this compound are not widely published, analysis of related compounds shows that the HOMO-LUMO energy gap for various energetic materials based on triazole rings can range from 1.52 eV to 5.57 eV. researchgate.net

The charge distribution within the molecule is also affected by fluorination. In complexes, the fluorine atoms can influence the electronic properties of a coordinated metal center, affecting the reactivity and stability of the complex. Studies on orcinol:4,4'-bipyridine cocrystals have employed multipole charge density parameter transfer to quantify intermolecular interaction energies, a method that relies on the modularity of supramolecular synthons. iucr.org This highlights the nuanced charge distributions that govern molecular interactions.

PropertyDescriptionSignificance for this compoundRelated Findings
HOMO Highest energy molecular orbital containing electrons.Indicates the ability to donate electrons. The fluorine atom is expected to lower the HOMO energy, making the molecule less susceptible to oxidation compared to 4,4'-bipyridine.In related fluorinated derivatives, electron-withdrawing groups like CF₃ stabilize the HOMO. ossila.com
LUMO Lowest energy molecular orbital without electrons.Indicates the ability to accept electrons. The LUMO is likely localized on the π-system of the pyridine (B92270) rings.In substituted bipyridines, the LUMO is often distributed over the pyridyl rings. tandfonline.com
HOMO-LUMO Gap Energy difference between HOMO and LUMO.Determines electronic excitation energy, chemical reactivity, and kinetic stability. semanticscholar.orgschrodinger.com A larger gap implies greater stability.The gap can be measured experimentally via UV-Vis spectroscopy or calculated using DFT. schrodinger.com
Charge Distribution Spatial distribution of electron density in the molecule.The electronegative fluorine atom will polarize the molecule, creating a dipole moment and influencing intermolecular interactions and coordination chemistry.Fluorine's electronegativity reduces electron density at the coordinating nitrogen atoms in related molecules.

The introduction of a fluorine atom at the 2-position in this compound would introduce both steric and electronic perturbations. This is expected to influence the preferred torsional angle. In related systems like 4,4'-Difluoro-2,2'-bipyridine (B2673227), fluorine's van der Waals radius introduces torsional strain that results in a significant dihedral angle between the pyridyl rings. Similarly, in cocrystals, the torsional angle of 2,2'-bipyridine (B1663995) derivatives can change significantly upon forming halogen bonds, deviating substantially from planarity. acs.org Quantum chemical calculations have shown that this twisting angle can readily influence the conductance of the 4,4'-bipyridine skeleton in electronic applications. nih.gov

MoleculeMethodCalculated Torsional Angle (°)Torsional Barrier (kcal/mol)Reference
4,4'-BipyridineAb-initio/DFT~37-40 (minimum)1.5-1.8 (to planar) nih.gov
4,4'-BipyridineDFT~68 (isolated)Not specified nih.gov
4,4'-Difluoro-2,2'-bipyridineX-ray Crystallography53.11Not applicable
2,2'-Bipyridine DerivativesX-ray Crystallography~130 (in cocrystals)Not applicable acs.org

Mechanistic Studies of Reactions Involving Fluorinated Bipyridines

While specific mechanistic studies on this compound are limited, research on related compounds provides insight into potential reaction pathways. The fluorine atom on the pyridine ring makes the carbon to which it is attached susceptible to nucleophilic aromatic substitution (SNAr) reactions. acs.org

Computational and experimental studies on the hydrodefluorination (HDF) of fluoroarenes mediated by phosphines have been conducted to probe the underlying reaction mechanisms. acs.org For some substrates, direct HDF by hydrosilicate anions formed in situ is possible but can be significantly slower than pathways mediated by phosphines. acs.org

Furthermore, 4,4'-bipyridine itself has been identified as a mediator for the bioorthogonal reduction of aromatic nitro compounds. nih.gov Mechanistic studies revealed that water is essential for this reaction to proceed at biologically relevant concentrations. nih.gov The introduction of a fluorine atom could modulate the catalytic activity of the bipyridine core in such transformations.

Prediction and Elucidation of Photophysical Properties

The photophysical properties of bipyridine derivatives are of great interest for applications in materials science, such as in organic light-emitting diodes (OLEDs). nih.gov Fluorination is a common strategy to tune these properties. Theoretical calculations are instrumental in understanding the nature of electronic transitions. For instance, in a related difluorinated bipyridine compound, emissions were found to originate from phenyl- and bipyridine-based π-π* transitions. nih.gov

Connecting a pyrene (B120774) unit to a 2,2'-bipyridine terminal can lead to intramolecular charge transfer in the excited state, a process highly dependent on solvent polarity. rsc.org The introduction of a fluorine atom onto the 4,4'-bipyridine scaffold would likely influence the energies of the molecular orbitals, thereby affecting absorption and emission wavelengths. In iridium(III) complexes, fluorinated bipyridine ligands have been shown to cause a blue-shift in phosphorescence compared to non-fluorinated analogues, making them candidates for blue OLEDs.

Computational Design and Screening of Novel Fluorinated Bipyridine Derivatives

Computational methods are increasingly used not only to analyze existing molecules but also to design new ones with desired properties. The structural and electronic information gained from quantum chemical calculations on this compound can serve as a foundation for the in silico design and screening of novel derivatives.

For example, computational design has been used to develop new high-energy-density materials by combining different functional groups with heterocyclic frameworks. researchgate.net Similarly, this compound could be used as a building block for new ligands or materials. Computational screening could predict how additional substituents would affect the HOMO-LUMO gap, torsional angles, and coordination properties. This approach can accelerate the discovery of new molecules for specific applications, such as ligands for transition metal catalysts, components for dye-sensitized solar cells with improved efficiency, ossila.com or building blocks for functional covalent organic frameworks (COFs). nih.gov

Compound Names Table

Abbreviation/Common NameFull Chemical Name
This compoundThis compound
4,4'-bipyridine4,4'-Bipyridine
4,4'-Difluoro-2,2'-bipyridine4,4'-Difluoro-2,2'-bipyridine
2,2'-bipyridine2,2'-Bipyridine
DFTDensity Functional Theory
HOMOHighest Occupied Molecular Orbital
LUMOLowest Occupied Molecular Orbital
OLEDOrganic Light-Emitting Diode
COFCovalent Organic Framework
DSSCDye-Sensitized Solar Cell
PyrenePyrene
Orcinol5-Methylbenzene-1,3-diol

Advanced Spectroscopic and Analytical Characterization Techniques for Research on 2 Fluoro 4,4 Bipyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR for Fluorine Environments)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2-fluoro-4,4'-bipyridine. While ¹H and ¹³C NMR provide essential information about the pyridine (B92270) ring protons and carbons, ¹⁹F NMR is particularly vital for directly probing the fluorine environment.

Key Research Findings:

Confirmation of Fluorine Substitution: ¹⁹F NMR is used to confirm the successful incorporation of fluorine into the bipyridine structure. The chemical shift of the fluorine atom provides a clear signature of its presence and electronic environment.

Probing Electronic Changes: The ¹⁹F chemical shift is highly sensitive to changes in the local electronic environment. nih.gov This sensitivity allows researchers to monitor how factors like solvent, coordination to a metal center, or formation of intermolecular interactions affect the electron density around the fluorine atom.

Chirality Sensing: In specialized applications, fluorine-containing probes can be used in ¹⁹F NMR for chirality sensing of N-heterocycles. acs.org The distinct magnetic environments created upon interaction with enantiomers can lead to separate ¹⁹F signals, allowing for their differentiation. acs.org

Reaction Monitoring: The distinct signal of the ¹⁹F nucleus, often in a region of the spectrum with low background, makes it an excellent tool for monitoring the progress of reactions involving fluorinated compounds. magritek.com

Technique Application to this compound Typical Information Obtained
¹⁹F NMR Direct detection of the fluorine atom.Chemical shift (δ) indicating the electronic environment of the fluorine. Coupling constants (J) to neighboring protons.
¹H NMR Characterization of the pyridine ring protons.Chemical shifts and coupling patterns confirming the substitution pattern.
¹³C NMR Characterization of the carbon skeleton.Chemical shifts of the pyridine ring carbons, including the carbon bearing the fluorine atom (C-F).

UV-Visible Absorption and Emission Spectroscopy (Photophysical Characterization)

UV-Visible absorption and emission (fluorescence) spectroscopy are fundamental techniques for characterizing the electronic transitions and photophysical properties of this compound and its derivatives.

Key Research Findings:

Electronic Transitions: The UV-Vis absorption spectrum of bipyridine compounds typically shows bands corresponding to π→π* and n→π* transitions within the aromatic rings. mdpi.com The introduction of a fluorine atom can influence the energy of these transitions.

Solvatochromism: The absorption and emission spectra of bipyridine derivatives can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. nih.gov Studies on related systems have shown that an increase in solvent polarity can lead to a decrease in the transition energy, resulting in a positive solvatochromic effect. nih.gov

Metal-to-Ligand Charge Transfer (MLCT): When this compound acts as a ligand in metal complexes, new absorption bands corresponding to metal-to-ligand charge transfer (MLCT) can appear. mdpi.comiieta.org The electron-withdrawing nature of the fluorine atom can influence the energy of these MLCT bands, often causing a blue-shift (shift to shorter wavelengths) compared to non-fluorinated analogues.

Fluorescence Properties: The fluorescence emission spectrum provides information about the excited state of the molecule. The position, intensity, and lifetime of the fluorescence can be affected by the fluorine substituent and the molecular environment.

Spectroscopic Parameter Information Provided Influence of Fluorine
Absorption Maxima (λmax) Energy of electronic transitions (e.g., π→π, n→π, MLCT).Can cause shifts in transition energies due to electronic effects.
Molar Absorptivity (ε) Probability of a particular electronic transition.May be altered by the substituent.
Emission Maxima (λem) Energy of the excited state.Can influence the color and energy of emitted light.
Quantum Yield (Φ) Efficiency of the fluorescence process.Can be enhanced or quenched depending on the system.

X-ray Crystallography for Molecular and Supramolecular Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound and its co-crystals or metal complexes, this technique provides invaluable insights into its molecular and supramolecular structure.

Key Research Findings:

Molecular Geometry: X-ray diffraction studies can precisely measure bond lengths, bond angles, and torsion angles within the this compound molecule.

Conformation: A key structural feature of bipyridines is the dihedral angle between the two pyridine rings. researchgate.net In a co-crystal of 4,4'-bipyridine (B149096) with 5-fluoroisophthalic acid, the dihedral angle between the pyridyl rings was found to be 30.9(2)°. nih.gov The presence and position of substituents can influence this angle.

Supramolecular Assembly: X-ray crystallography reveals how molecules of this compound pack in the solid state and how they interact with other molecules through non-covalent interactions like hydrogen bonding and C-H···F interactions. nih.gov For instance, in a co-crystal, O-H···N and C-H···O hydrogen bonds can form a one-dimensional tape structure, which is then extended into a two-dimensional layer by C-H···F interactions. nih.gov

Structural Parameter Significance
Bond Lengths & Angles Provides fundamental geometric data of the molecule.
Dihedral Angle Describes the rotational orientation of the two pyridine rings.
Intermolecular Interactions Reveals how molecules are arranged in the crystal lattice (e.g., hydrogen bonding, π-stacking).
Coordination Geometry In metal complexes, describes the arrangement of ligands around the metal center.

Electrochemical Methods (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry)

Electrochemical techniques, particularly cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are essential for investigating the redox properties of this compound and its metal complexes. These methods provide information about the ease with which the molecule can be oxidized or reduced.

Key Research Findings:

Redox Potentials: CV is used to determine the reduction and oxidation potentials of a compound. Bipyridine complexes are known to be electroactive, often undergoing reversible one-electron reactions that can be observed by cyclic voltammetry. iieta.org

Influence of Fluorine on Redox Properties: The electron-withdrawing nature of the fluorine atom generally makes the bipyridine ligand more difficult to oxidize and easier to reduce. When coordinated to a metal, this can lead to an increase in the metal-centered redox potentials.

Electrode Reaction Mechanisms: By varying the scan rate in CV, researchers can gain insights into the stability of the electrochemically generated species and the kinetics of electron transfer.

Probing Metal-Ligand Interactions: The redox potentials of metal complexes containing this compound can be correlated with spectroscopic data to understand the electronic communication between the metal center and the ligand. iieta.org

Electrochemical Parameter Information Obtained
Anodic Peak Potential (Epa) Potential at which oxidation occurs.
Cathodic Peak Potential (Epc) Potential at which reduction occurs.
Half-wave Potential (E1/2) (Epa + Epc)/2, a measure of the standard redox potential.
Peak Current (Ip) Related to the concentration of the analyte and the diffusion coefficient.

Mass Spectrometry and Elemental Analysis

Mass spectrometry (MS) and elemental analysis are fundamental analytical techniques used to determine the molecular weight and elemental composition of this compound, confirming its identity and purity.

Key Research Findings:

Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm the molecular formula of the compound. rsc.orgchimicatechnoacta.ru

Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum can provide structural information about the molecule.

Elemental Composition: Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, and fluorine) in the compound. The experimental values are compared with the calculated theoretical values to verify the purity and empirical formula of the synthesized this compound. chimicatechnoacta.ruasianpubs.org

Technique Data Provided Purpose
Mass Spectrometry (MS) Mass-to-charge ratio (m/z) of the molecular ion and fragment ions.Confirmation of molecular weight and structural elucidation.
Elemental Analysis Percentage composition of C, H, N, F.Verification of the empirical and molecular formula.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are used to identify functional groups and to study the structural characteristics of this compound.

Key Research Findings:

Vibrational Modes: Both IR and Raman spectra exhibit bands that correspond to specific bond vibrations (stretching, bending) within the molecule. covalentmetrology.com The C-F stretching vibration, for example, will give rise to a characteristic band in the IR spectrum.

Structural Information: Changes in the vibrational spectra can indicate changes in molecular structure, conformation, or coordination to a metal ion. For instance, new absorption bands in the IR spectrum of a PbI₂ complex with 2,2'-bipyridine (B1663995) suggest a strong host-guest interaction. nipne.ro

Complementary Nature: Some vibrational modes may be strong in the IR spectrum and weak or absent in the Raman spectrum, and vice versa. covalentmetrology.com Therefore, using both techniques provides a more complete picture of the vibrational properties of the molecule. For example, in studies of related bipyridyl compounds, Raman spectroscopy has been effective in characterizing the radical anion forms. ebi.ac.uk

Spectroscopic Region Typical Vibrational Modes for this compound
~3100-3000 cm⁻¹ C-H stretching of the pyridine rings.
~1600-1400 cm⁻¹ C=C and C=N stretching vibrations of the pyridine rings.
~1250-1000 cm⁻¹ C-F stretching vibration.
Below 1000 cm⁻¹ Ring bending and other skeletal vibrations.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and study species that have unpaired electrons, such as radicals or certain transition metal ions.

Key Research Findings:

Detection of Paramagnetic Species: EPR is the primary tool for studying the radical anion or cation of this compound, which can be generated chemically or electrochemically.

Electron Distribution: The hyperfine coupling constants observed in the EPR spectrum provide information about the distribution of the unpaired electron's spin density over the molecule. In studies of related bipyridine radical anions, EPR has shown coupling of the unpaired electron to the nuclei of the bipyridine ligand. rsc.org

Characterization of Metal Complexes: For paramagnetic metal complexes of this compound (e.g., with Cu(II) or certain Ru states), EPR spectroscopy can provide information about the oxidation state of the metal, the coordination environment, and the nature of the metal-ligand bonding. nih.govwpmucdn.com The g-factor and hyperfine coupling to the metal nucleus are key parameters obtained from the EPR spectrum. wpmucdn.com

EPR Parameter Information Provided
g-factor Characterizes the magnetic moment of the unpaired electron and is sensitive to its electronic environment.
Hyperfine Coupling Constant (A) Describes the interaction of the unpaired electron with magnetic nuclei (e.g., ¹⁴N, ¹H, ¹⁹F), revealing the distribution of the unpaired electron.
Linewidth Provides information about relaxation processes and interactions with the environment.

Functionalization and Derivatization Strategies for 2 Fluoro 4,4 Bipyridine

Synthesis of Multifunctionalized Bipyridine Scaffolds

The synthesis of multifunctionalized bipyridine scaffolds from 2-fluoro-4,4'-bipyridine often leverages the reactivity of the fluorine substituent and the pyridine (B92270) rings. The fluorine atom can be displaced through nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups. This approach is a cornerstone for creating more complex and tailored bipyridine ligands.

Cross-coupling reactions are a powerful tool for constructing multifunctionalized bipyridines. For instance, Stille coupling can be used to synthesize 2,2'-bipyridine (B1663995) ligands from precursors like 2-bromo-4-fluoropyridine (B1291336) by reacting them with bis(tributyltin). ossila.comsmolecule.com Similarly, Suzuki-Miyaura coupling, which involves the reaction of halogenated bipyridines with boronic acids in the presence of a palladium catalyst, is a versatile method for creating C-C bonds and introducing diverse substituents. mdpi.compreprints.org These methods provide access to a wide range of bipyridine derivatives with tailored electronic and steric properties.

Another strategy involves the cyclocondensation of β-ketoenamides. This method allows for the flexible synthesis of unsymmetrically functionalized bipyridines. beilstein-journals.org The resulting 4-hydroxypyridine (B47283) derivatives can be further functionalized, for example, by O-nonaflation to yield bipyridyl nonaflates that are excellent precursors for palladium-catalyzed reactions like Suzuki and Sonogashira couplings. beilstein-journals.org This pathway enables the generation of a library of specifically substituted bipyridine derivatives.

Introduction of Diverse Substituents (e.g., alkyl, aryl, halogens, heteroatoms)

The introduction of a wide range of substituents onto the this compound framework is crucial for fine-tuning its chemical and physical properties.

Alkyl and Aryl Groups: Nickel-catalyzed cross-electrophile coupling has been successfully employed to introduce alkyl groups, such as a 3-phenylpropyl group, onto a 2-fluoropyridine (B1216828) ring. nih.gov Aryl groups can be introduced through various methods, including HAT (Hydrogen Atom Transfer) arylation, which has been shown to be effective for both electron-neutral and electron-rich aryl bromides. nih.gov This allows for the installation of phenyl, tolyl, t-Bu-phenyl, and anisole (B1667542) groups. nih.gov Furthermore, a copper(II)-catalyzed Nesmeyanov protocol provides a route for the N-arylation of electron-deficient pyridines, including the parent 4,4'-bipyridine (B149096), which can be converted to N,N'-bis(p-fluorophenyl)bipyridinium ditriflate. acs.org

Halogens: The introduction of additional halogen atoms can be achieved through several methods. Direct bromination of 2,2'-bipyridine hydrobromide salt can yield 5-bromo- and 5,5'-dibromo-2,2'-bipyridines. acs.org Radical decarboxylative bromination of corresponding chlorocarbonyl derivatives is another route. acs.org Fluorine atoms can be introduced into pyridine rings using methods like the Balz-Schiemann reaction or halogen exchange processes at elevated temperatures. google.com Direct fluorination of bipyridine salts or complexes with diluted fluorine can also yield difluorobipyridinium salts. thieme-connect.de

Heteroatoms: Heteroatoms can be introduced through nucleophilic substitution or cross-coupling reactions. For example, the Buchwald-Hartwig amination allows for the selective C-N cross-coupling of 2-fluoro-4-iodopyridine (B1312466) with aromatic amines at the 4-position. researchgate.net This is complementary to conventional substitutions where C-N bond formation typically occurs at the 2-position. researchgate.net Furthermore, the reaction of 6-trimethylammonium 2,2'-bipyridine tetrafluoroborate (B81430) with potassium thioacetate (B1230152) (KSAc) leads to the formation of 6-dimethylamino-2,2'-bipyridine. acs.org

A variety of functional groups can be introduced using these methods, as summarized in the table below.

Substituent TypeExample(s)Method of IntroductionReference(s)
Alkyl3-phenylpropylNickel-catalyzed cross-electrophile coupling nih.gov
ArylPhenyl, Tolyl, AnisoleHAT arylation nih.gov
Arylp-FluorophenylCopper(II)-catalyzed Nesmeyanov protocol acs.org
HalogenBromoDirect bromination, Radical decarboxylative bromination acs.org
HalogenFluoroBalz-Schiemann, Halogen exchange, Direct fluorination google.comthieme-connect.de
Heteroatom (N)Aromatic aminesBuchwald-Hartwig amination researchgate.net
Heteroatom (N)DimethylaminoReaction with KSAc acs.org

Asymmetric Synthesis and Chiral Induction in Derivatization

The development of asymmetric syntheses and methods for chiral induction in the derivatization of this compound is an area of growing interest, driven by the demand for chiral ligands in asymmetric catalysis and materials with specific chiroptical properties. While specific examples detailing the asymmetric synthesis directly from this compound are not extensively documented in the provided search results, general principles of asymmetric synthesis applied to bipyridine systems can be inferred.

Strategies for achieving asymmetry often involve the use of chiral auxiliaries, catalysts, or starting materials. For instance, the functionalization of a pre-existing chiral bipyridine scaffold would be a direct approach. Alternatively, the introduction of a substituent onto the this compound core using a chiral reagent or catalyst could induce stereoselectivity.

Future research in this area might explore:

Asymmetric Cross-Coupling Reactions: Utilizing chiral ligands on the metal catalyst (e.g., palladium or nickel) during Suzuki or Negishi couplings to control the stereochemistry of the resulting biaryl axis in atropisomeric bipyridine derivatives.

Chiral Directed Metalation: Employing chiral bases to deprotonate a specific position on the bipyridine ring, followed by quenching with an electrophile to create a stereocenter.

Enantioselective Functionalization: Developing reactions that selectively functionalize one of the two pyridine rings or one of the prochiral faces of the molecule in an enantioselective manner.

The synthesis of chiral bipyridine derivatives is a challenging but rewarding field, and the extension of these methods to fluorinated analogues like this compound holds significant potential for the development of novel chiral materials and catalysts.

Quaternization and Ionic Derivatives (e.g., Viologens as Building Blocks for Functional Materials)

Quaternization of the nitrogen atoms in the 4,4'-bipyridine framework is a key strategy for creating ionic derivatives, most notably viologens (N,N'-disubstituted 4,4'-bipyridinium salts). nih.govwiley.com These derivatives are of significant interest due to their redox activity and electrochromic properties, making them valuable building blocks for a wide range of functional materials. nih.govnih.gov

The process of quaternization involves the reaction of 4,4'-bipyridine with alkylating or arylating agents. researchgate.net For example, 4,4'-bipyridine can be quaternized with active brominated organic derivatives to form bipyridinium monosalts. researchgate.net The parent 4,4'-bipyridine can also be arylated to form N,N'-bis(p-fluorophenyl)bipyridinium ditriflate. acs.org

Viologens exhibit interesting electronic, optical, electrochemical, and magnetic properties. nih.gov They are known to undergo one-electron reductions to form stable, colorful radical cations, a property that is central to their use in electrochromic devices. nih.gov The versatility of viologens is further enhanced by the ability to introduce a wide variety of substituents on the nitrogen atoms, which can be used to tune their properties.

The synthesis of viologen-containing polymers has also been explored. For instance, reacting 4,4'-bipyridine with tetrachloro-bismaleimides can produce polymers with repeated viologen-enolate units. nih.gov These materials often exhibit interesting chromic behaviors, such as solvatochromism, thermochromism, and photochromism, making them responsive to their environment. nih.govnih.gov

Mono-quaternized 4,4'-bipyridine derivatives, or "monoquats," are another important class of ionic derivatives. nih.govnih.gov These compounds, where only one of the pyridine nitrogen atoms is quaternized, also serve as valuable building blocks for functional materials and can be incorporated into metal-organic frameworks (MOFs) and other complex structures. nih.gov

The table below summarizes some key aspects of the quaternization of 4,4'-bipyridine and its derivatives.

Derivative ClassKey FeaturesSynthetic ApproachPotential ApplicationsReference(s)
Viologens (N,N'-disubstituted) Redox activity, ElectrochromismQuaternization with alkyl or aryl halidesElectrochromic devices, Molecular machines, Organic batteries nih.govwiley.comnih.gov
Monoquats (N-monosubstituted) Building blocks for complex structuresMono-quaternizationMetal-organic frameworks (MOFs), Chromic complexes nih.govnih.gov
Viologen Polymers Environmentally responsive chromismPolymerization of viologen-containing monomersSmart materials, Sensors nih.gov

Conclusion and Future Research Directions

Synthesis of Key Research Achievements for 2-Fluoro-4,4'-bipyridine and Related Systems

Research into fluorinated bipyridines and pyridines has yielded significant achievements, providing a strong foundation for understanding the potential of this compound. The introduction of fluorine into heterocyclic frameworks is a widely recognized strategy for modulating the physicochemical and biological properties of molecules. rsc.orgnih.gov

Key achievements in related systems include:

Enhanced Biological Activity: Fluorination is a crucial tool in drug discovery, often leading to improved metabolic stability, enhanced lipophilicity, and favorable pKa modifications. rsc.orgnih.gov Approximately 20% of all pharmaceuticals contain fluorine, highlighting the impact of this strategy. researchgate.net Fluorinated heterocycles are integral components of many top-selling pharmaceuticals and agrochemicals. researchgate.net

Advanced Materials: Fluorinated bipyridine ligands, such as 4,4′-Bis(trifluoromethyl)-2,2′-bipyridine, have been successfully incorporated into metal complexes for use in Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs). ossila.com In DSSCs, the electron-withdrawing nature of fluorinated groups can stabilize the molecular orbitals of the complex, improving photoconversion efficiency. ossila.com

Novel Catalysis: Bipyridine derivatives are fundamental ligands in transition-metal catalysis. epfl.chnih.gov Fluorination of these ligands can tune the electronic properties of the metal center, influencing catalytic activity and stability. mdpi.com This has been leveraged in various reactions, including photoredox catalysis. ossila.com

Supramolecular Chemistry: Bipyridine units are excellent building blocks for creating self-assembled architectures. Fluorination can introduce specific, non-covalent interactions (e.g., C-F···H-C or F···F contacts) that provide precise control over the formation of supramolecular structures. nih.govacs.org

These successes in analogous compounds strongly suggest that this compound could serve as a valuable building block and ligand, combining the robust coordinating ability of the 4,4'-bipyridine (B149096) scaffold with the unique electronic influence of the fluorine atom.

Identification of Remaining Challenges and Unexplored Research Avenues

Despite the promise of fluorinated bipyridines, significant challenges remain, which also represent fertile ground for future research.

Synthetic Accessibility: A primary challenge is the development of general, efficient, and regioselective methods for synthesizing specific isomers of fluorinated heterocycles. rsc.orgrsc.orgnih.gov Many current fluorination methods require harsh conditions or hazardous reagents, and achieving substitution at specific positions on the pyridine (B92270) ring can be difficult. rsc.orgnih.gov The limited commercial availability of specific building blocks like this compound hampers widespread investigation. nih.gov

Understanding Structure-Property Relationships: The effects of fluorination can be complex and difficult to predict. nih.gov While fluorine is known for its high electronegativity, its impact on a molecule's binding affinity, conformation, and reactivity is not always straightforward. nih.govresearchgate.net For this compound, it remains unexplored how the specific placement of the fluorine atom at the 2-position influences its coordination chemistry, photophysical properties, and utility compared to other fluorinated isomers.

Late-Stage Fluorination: Developing methods for introducing fluorine into complex molecules at a late stage of synthesis is a major goal in medicinal chemistry. pharmtech.com Such methods would allow for the rapid generation of diverse fluorinated analogues of biologically active compounds for screening. Applying these techniques to the 4,4'-bipyridine core is an important research avenue.

Unexplored avenues include systematic studies on the coordination chemistry of this compound with a wide range of metal ions and detailed computational and experimental analyses of its electronic and photophysical properties.

Future Prospects in Catalysis, Materials Science, and Supramolecular Chemistry

The unique properties conferred by the fluorine atom position this compound and related compounds for significant future applications.

Catalysis: As a ligand, this compound could be used to develop novel transition-metal catalysts. The electron-withdrawing fluorine atom can modulate the redox potential of the metal center, potentially enhancing catalytic efficiency or enabling new reaction pathways. mdpi.comnsf.gov There is particular promise in fields like photoredox catalysis, where fine-tuning electronic properties is critical.

Materials Science: Drawing parallels from related compounds, this compound is a promising candidate for creating advanced materials. researchgate.net Metal complexes incorporating this ligand could be investigated as emitters in OLEDs or as components in sensors. ossila.com Furthermore, its integration into polymers could lead to fluoropolymers with high thermal stability, chemical resistance, and specific electronic properties. researchgate.net

Supramolecular Chemistry: The 4,4'-bipyridine unit is a classic linear linker used in the construction of metal-organic frameworks (MOFs) and coordination polymers. The fluorine atom in this compound can act as a site for secondary interactions, directing the self-assembly process to form novel and robust supramolecular architectures with tailored pore sizes and properties. nih.govchemrxiv.org

The table below summarizes the potential applications of fluorinated bipyridines in these fields, based on findings from related systems.

FieldPotential Application of Fluorinated BipyridinesRationale based on Related Systems
Catalysis Ligands for fine-tuning redox-active metal catalystsFluorine's electron-withdrawing nature modifies the electronic properties of the metal center. mdpi.comnsf.gov
Materials Science Emitters for OLEDs, components for DSSCs and sensorsFluorinated ligands can enhance photophysical properties and device efficiency. ossila.com
Monomers for high-performance fluoropolymersThe C-F bond imparts high thermal and chemical stability. researchgate.net
Supramolecular Chemistry Linkers for functional MOFs and coordination polymersThe bipyridine acts as a rigid linker, while fluorine can direct assembly through non-covalent interactions. nih.govchemrxiv.org

Potential for Interdisciplinary Research and Novel Applications of Fluorinated Bipyridines

The versatility of fluorinated bipyridines creates extensive opportunities for interdisciplinary collaboration.

Medicinal Chemistry and Chemical Biology: The fusion of fluorine chemistry with heterocyclic scaffolds is a cornerstone of modern drug discovery. rsc.orgnih.gov Collaborations between synthetic chemists and biologists could leverage this compound as a scaffold for developing new therapeutic agents. Its ability to coordinate with metals also opens avenues for designing metallodrugs with novel mechanisms of action. mdpi.com

Molecular Imaging: The fluorine-19 (¹⁹F) isotope has a nuclear spin of ½ and is 100% abundant, making it an excellent nucleus for Magnetic Resonance Imaging (MRI) and Spectroscopy (MRS). ossila.com Fluorinated bipyridines and their metal complexes could be developed as ¹⁹F MRI contrast agents or as probes for studying biological systems, bridging synthetic chemistry with diagnostic medicine.

Smart Materials: The unique electronic properties and stability of fluorinated compounds make them ideal for creating "smart" materials that respond to external stimuli such as light, heat, or chemical analytes. This connects organic synthesis with materials engineering to develop new sensors and responsive devices.

Future novel applications could emerge from exploring the distinctive C-F bond to create materials with unusual surface properties, such as superhydrophobicity, or to design highly selective receptors in supramolecular systems. The continued development of synthetic methods will be the key that unlocks the full potential of this compound and the broader class of fluorinated heterocycles. nih.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.